chemical structure and properties of H-Cys(Acm)-OH.H2O
chemical structure and properties of H-Cys(Acm)-OH.H2O
An In-Depth Technical Guide to H-Cys(Acm)-OH·H₂O in Advanced Peptide Synthesis
As the complexity of synthetic peptides and biotherapeutics increases, the need for precise, orthogonal control over molecular architecture has never been more critical. For researchers engineering polycyclic peptides, conotoxins, or site-specific Antibody-Drug Conjugates (ADCs), the management of cysteine residues dictates the success or failure of the synthesis.
This whitepaper provides a comprehensive analysis of H-Cys(Acm)-OH·H₂O (S-Acetamidomethyl-L-cysteine monohydrate) . By examining its physicochemical properties, mechanistic behavior, and field-proven deprotection protocols, this guide serves as an authoritative resource for drug development professionals seeking to master orthogonal thiol protection.
Chemical Structure and Physicochemical Properties
H-Cys(Acm)-OH·H₂O is an amino acid derivative where the highly reactive sulfhydryl (-SH) group of L-cysteine is masked by an acetamidomethyl (Acm) thioacetal linkage[1]. This modification fundamentally alters the reactivity profile of the amino acid, rendering the sulfur atom inert to standard electrophilic and nucleophilic attacks during peptide chain elongation.
The monohydrate form is highly crystalline and exhibits excellent shelf stability, making it the preferred building block for integration into both Boc/Bzl and Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategies.
Table 1: Quantitative Physicochemical Data of H-Cys(Acm)-OH·H₂O [1][2]
| Property | Value / Description |
| Chemical Name | S-Acetamidomethyl-L-cysteine monohydrate |
| CAS Number | 19647-70-2 |
| Molecular Formula | C₆H₁₂N₂O₃S · H₂O |
| Molecular Weight | 210.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Thiol Protection | Acetamidomethyl (Acm) |
| Solubility Profile | Soluble in H₂O, DMF, DMSO, and aqueous acetic acid |
| Stability | Highly stable in Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF) |
The Mechanistic Role of Acm in Orthogonal Protection
The true value of the Acm group lies in its orthogonality . In peptide chemistry, an orthogonal protecting group can be removed under specific conditions that do not affect other protecting groups, and conversely, it remains completely intact when other groups are cleaved[3].
During global deprotection and resin cleavage—typically executed with highly concentrated Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF)—standard cysteine protecting groups like Trityl (Trt) or tert-Butyl (tBu) are stripped away. The Acm group, however, is highly resistant to acidolytic cleavage[3]. Because the thioacetal bond of the Acm group does not readily form a stable carbocation under standard TFA conditions, it survives the cleavage cocktail intact.
This causality allows researchers to synthesize a crude, linear peptide with selectively masked cysteines. These cysteines can then be manipulated downstream to form specific disulfide bridges or liberated for targeted conjugation, preventing the chaotic scrambling of disulfide bonds that occurs when multiple free thiols oxidize randomly.
Workflow demonstrating the orthogonal utility of Cys(Acm) in generating disulfide or free thiol peptides.
Field-Proven Deprotection Protocols
The choice of deprotection protocol depends entirely on the desired end-state of the cysteine residue: oxidized (disulfide bond) or reduced (free thiol) . The following self-validating protocols detail the causality behind each experimental step.
Protocol A: Iodine-Mediated Deprotection and Concomitant Disulfide Formation
When engineering polycyclic peptides (e.g., insulin analogues or defensins), researchers use iodine to simultaneously cleave the Acm group and drive the oxidation of the resulting thiols into a disulfide bond[4][5]. The electrophilic iodine attacks the sulfur atom, forming a sulfonium intermediate that undergoes hydrolysis, releasing acetamidomethanol and forming the Cys-Cys bridge.
Step-by-Step Methodology:
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Dissolution (High Dilution): Dissolve the purified Acm-protected peptide in 40% aqueous acetic acid to a final concentration of 1 to 2 mg/mL[4][5]. Expert Insight: High dilution is thermodynamically critical. It favors intramolecular cyclization (folding) over intermolecular cross-linking (polymerization).
-
Iodine Addition: Prepare a solution of Iodine (I₂) in methanol or 40% acetic acid. Add 10 to 25 molar equivalents of I₂ per Acm group to the peptide solution with vigorous stirring[4][5].
-
Reaction Monitoring: Stir at room temperature for 40 to 60 minutes. Monitor the reaction progress via analytical RP-HPLC and LC-MS to confirm the mass shift corresponding to the loss of two Acm groups and the formation of the disulfide bridge (-144 Da).
-
Quenching: Once complete, quench the excess unreacted iodine by adding 1M aqueous ascorbic acid dropwise[4][5]. Expert Insight: Ascorbic acid reduces I₂ to iodide (I⁻). The endpoint is visually validated when the solution transitions from a deep amber/yellow to completely colorless[6].
-
Isolation: Purify the cyclized peptide directly via preparative RP-HPLC.
Mechanistic pathway of iodine-mediated Acm deprotection and concomitant disulfide bond formation.
Protocol B: Silver Trifluoromethanesulfonate (AgOTf) Deprotection for Free Thiol Generation
If the cysteine is intended for site-specific pegylation, lipidation, or conjugation to a cytotoxic payload (ADC development), a free thiol is required. Heavy metal ions, such as Silver(I), possess a high thiophilic affinity, allowing them to strip the Acm group without inducing oxidation[7][8].
Step-by-Step Methodology:
-
Dissolution with Scavenger: Dissolve the Acm-peptide in a mixture of TFA and anisole (99:1 v/v) at a concentration of 1 mg/mL[7][8]. Expert Insight: Anisole acts as a carbocation scavenger. When the Acm group is cleaved, the resulting carbocation can alkylate electron-rich residues (like Tryptophan or Tyrosine). Anisole intercepts this reactive species.
-
Metal Cleavage: Add Silver trifluoromethanesulfonate (AgOTf) at 100 equivalents per Acm group. Stir the mixture at 4 °C for 2 hours[7].
-
Precipitation: Precipitate the peptide-silver salt complex by adding a 10-fold volume of ice-cold diethyl ether. Isolate the pellet via centrifugation and decant the ether[7].
-
Thiol Liberation: Resuspend the peptide-silver pellet in 1 M aqueous acetic acid. Add Dithiothreitol (DTT) at 40 equivalents per Acm group[7]. Expert Insight: DTT acts as a highly effective chelator, stripping the Ag⁺ ion from the peptide's sulfur atom to form a stable silver-DTT precipitate, thereby liberating the free peptide thiol.
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Final Isolation: Stir at 25 °C for 3 hours. Centrifuge the mixture to pellet the silver-DTT complex. Filter the supernatant and immediately purify the free-thiol peptide via RP-HPLC[7].
Conclusion
H-Cys(Acm)-OH·H₂O remains a cornerstone reagent in advanced biochemical synthesis. By leveraging its absolute stability against standard acidic cleavage and its selective susceptibility to thiophilic metals and halogens, scientists can orchestrate the precise folding of complex proteins and the targeted functionalization of biotherapeutics. Mastery of the Acm deprotection microenvironment—specifically the thermodynamic control of dilution and the stoichiometric management of scavengers—is the defining factor in achieving high-yield, high-purity synthetic outcomes.
References
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Chemsrc. "H-Cys(Acm)-OH.H20 | CAS#:19647-70-2." Chemsrc.com. Available at:[Link]
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PubChem. "H-Cys(Acm)-OH.HCl | C6H13ClN2O3S | CID 21421850." National Institutes of Health (NIH). Available at:[Link]
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PMC (National Institutes of Health). "Chemical synthesis of membrane proteins: a model study on the influenza virus B proton channel." NIH.gov. Available at:[Link]
-
ResearchGate. "Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation." Researchgate.net. Available at:[Link]
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- 1. H-Cys(Acm)-OH.H20 | CAS#:19647-70-2 | Chemsrc [chemsrc.com]
- 2. H-Cys(Acm)-OH.HCl | C6H13ClN2O3S | CID 21421850 - PubChem [pubchem.ncbi.nlm.nih.gov]
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